1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It was first synthesized in the 1970s and has since become an important tool for investigating the role of β-adrenoceptors in various physiological processes.
Mechanism of Action
1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 acts as a competitive antagonist at β-adrenoceptors, which are G protein-coupled receptors that are activated by the endogenous neurotransmitters epinephrine and norepinephrine. By binding to β-adrenoceptors, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 blocks the action of these neurotransmitters, leading to a reduction in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 depend on the specific β-adrenoceptor subtype that it antagonizes. The β1-adrenoceptor is primarily found in the heart and is involved in regulating heart rate and contractility. The β2-adrenoceptor is primarily found in the lungs and is involved in regulating airway smooth muscle tone. The β3-adrenoceptor is primarily found in adipose tissue and is involved in regulating lipolysis. By blocking the action of these receptors, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 can lead to a reduction in heart rate, bronchoconstriction, and lipolysis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 in lab experiments is that it is a highly selective antagonist for β-adrenoceptors, which allows for more precise manipulation of these receptors. Additionally, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 has a long half-life, which allows for sustained blockade of β-adrenoceptors. One limitation of using 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 in lab experiments is that it can have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177. One area of interest is the role of β-adrenoceptors in the development and progression of heart failure. Another area of interest is the potential therapeutic use of β-adrenoceptor antagonists in the treatment of obesity and metabolic syndrome. Additionally, there is ongoing research into the development of more selective and potent β-adrenoceptor antagonists that can be used in both research and clinical settings.
Scientific Research Applications
1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 is primarily used in scientific research to study the role of β-adrenoceptors in various physiological processes. It is commonly used in studies of the cardiovascular system, as β-adrenoceptors are important regulators of heart rate and blood pressure. 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 is also used in studies of the respiratory system, as β-adrenoceptors play a role in regulating airway smooth muscle tone. Additionally, 1-(cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 12177 has been used in studies of the central nervous system, as β-adrenoceptors are involved in the regulation of mood and cognition.
properties
IUPAC Name |
1-(cyclopentylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-6-2-5-9-15(12)18-11-14(17)10-16-13-7-3-4-8-13;/h2,5-6,9,13-14,16-17H,3-4,7-8,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJXSMLGOVHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC2CCCC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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